

physical and chemical properties of 4-Isopropyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Isopropyl-2-phenyl-1H-imidazole

Cat. No.: B3332327 Get Quote

An In-depth Technical Guide on 4-Isopropyl-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-2-phenyl-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine. The substitution pattern of a phenyl group at the 2-position and an isopropyl group at the 4-position imparts specific physicochemical characteristics that may influence its biological activity. This document provides a comprehensive overview of the known physical and chemical properties of **4-Isopropyl-2-phenyl-1H-imidazole**, outlines a general synthetic methodology, and discusses the potential for biological activity based on related compounds.

Core Physical and Chemical Properties

At present, detailed experimental data for many of the physical and chemical properties of **4-Isopropyl-2-phenyl-1H-imidazole** are not readily available in the public domain. The information that has been compiled is presented below. For context, where experimental data is lacking, predicted values or data from structurally similar compounds are provided for reference.

General Information

Property	Value	Source
IUPAC Name	4-isopropyl-2-phenyl-1H- imidazole	[1][2]
CAS Number	887588-11-6	[1][2]
Molecular Formula	C12H14N2	[1][2]
Molecular Weight	186.26 g/mol	[1]
Physical Form	Solid	[1]
Purity	97%	[1]
Storage Temperature	Refrigerator	[1]

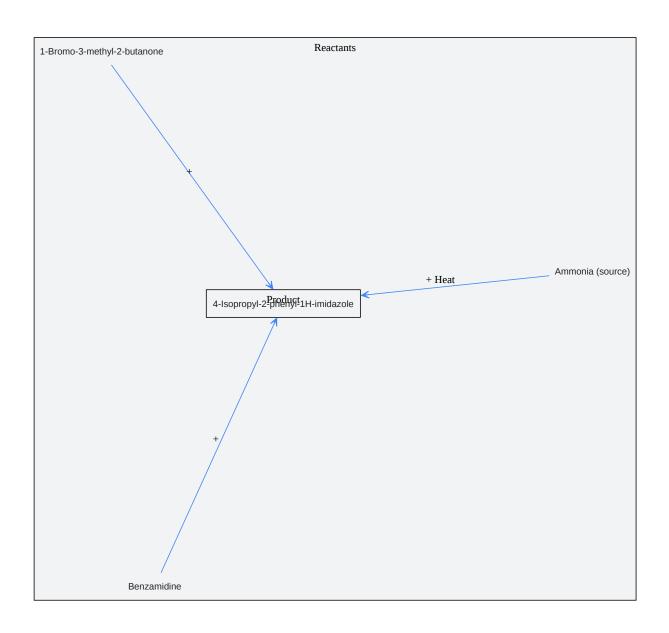
Physicochemical Data

Quantitative experimental data for the following properties of **4-Isopropyl-2-phenyl-1H-imidazole** are not currently available in peer-reviewed literature. The table below will be updated as new data becomes available.

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Data not available	
рКа	Data not available	
Solubility	Data not available	-

Experimental Protocols General Synthesis of 2,4-Disubstituted Imidazoles

While a specific protocol for the synthesis of **4-Isopropyl-2-phenyl-1H-imidazole** is not detailed in the available literature, a general and widely applicable method for the synthesis of 2,4-disubstituted imidazoles is the reaction of an α -haloketone with an amidine. This approach,


Foundational & Exploratory

Check Availability & Pricing

often referred to as the Radziszewski synthesis or variations thereof, can be adapted to produce the target compound.

Reaction Scheme:

Click to download full resolution via product page

General Synthetic Pathway

Methodology:

- Amidine Formation (if not commercially available): Benzamidine can be prepared from benzonitrile via the Pinner reaction or other established methods.
- α-Haloketone Preparation: 1-Bromo-3-methyl-2-butanone can be synthesized by the bromination of 3-methyl-2-butanone.
- · Condensation Reaction:
 - Benzamidine hydrochloride and an excess of a suitable ammonia source (e.g., ammonium acetate) are dissolved in a high-boiling point solvent such as formamide or dimethylformamide (DMF).
 - 1-Bromo-3-methyl-2-butanone is added to the solution.
 - The reaction mixture is heated, typically at temperatures ranging from 100 to 180 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion, the reaction mixture is cooled to room temperature and poured into water.
 - The aqueous solution is basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.
 - The precipitate is collected by filtration, washed with water, and dried.
 - Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Spectral Analysis

Specific spectral data for **4-Isopropyl-2-phenyl-1H-imidazole** is not currently available. However, the expected spectral characteristics can be inferred from the analysis of similar substituted imidazoles.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the imidazole ring proton, and the protons of the isopropyl group.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the imidazole ring, and the isopropyl group.

Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations within the imidazole and phenyl rings.

Expected Mass Spectrometry Data

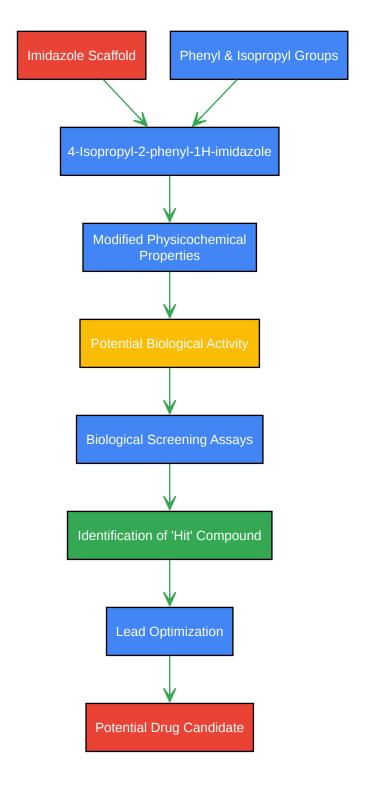
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (186.26 g/mol). Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the phenyl and imidazole rings.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the involvement in any signaling pathways of **4-Isopropyl-2-phenyl-1H-imidazole**. However, the imidazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.

Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including:

- Antifungal
- Antibacterial
- Anticancer
- Anti-inflammatory



Antiviral

The biological activity of a particular substituted imidazole is highly dependent on the nature and position of its substituents. For instance, a study on a "diisopropylphenyl-imidazole" (with an unspecified substitution pattern) demonstrated anthelmintic activity. This suggests that **4-Isopropyl-2-phenyl-1H-imidazole** could be a candidate for biological screening.

Logical Relationship for Drug Discovery:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Isopropyl-2-phenyl-1H-imidazole | 887588-11-6 [sigmaaldrich.com]
- 2. 4-Isopropyl-2-phenyl-1H-imidazole | 887588-11-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Isopropyl-2-phenyl-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3332327#physical-and-chemical-properties-of-4-isopropyl-2-phenyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com